N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
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Description
The compound is a derivative of benzo[d]thiazole carboxamide . Benzo[d]thiazole carboxamides and their derivatives have been studied for their antimycobacterial properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. Two derivatives were synthesized and shown to offer greater stability and higher inhibition efficiencies against steel corrosion compared to previously known benzothiazole family inhibitors. They can be adsorbed onto surfaces both physically and chemically, as demonstrated in experiments using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods (Hu et al., 2016).
Antitumor Activity
A study on a homologous series of benzonaphthyridine anti-cancer agents in mice, including a compound structurally similar to N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride, showed promising results. These compounds exhibited significant differences in plasma and tumor pharmacokinetics and antitumor activity, correlating with the substituent on the benzonaphthyridine chromophore (Lukka et al., 2012).
Antibacterial Agents
Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, which bear a structural resemblance, demonstrated promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of similar compounds in the development of new antibacterial agents (Palkar et al., 2017).
Anti-inflammatory Drugs
Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, similar in structure to the compound , have been explored for their anti-inflammatory activity. Some of these compounds showed anti-inflammatory effects across various concentration ranges, highlighting the potential of benzothiazole derivatives in the development of new anti-inflammatory drugs (Lynch et al., 2006).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-14-5-7-17-19(11-14)28-21(23-17)25(10-4-9-24(2)3)20(26)15-6-8-16-18(12-15)27-13-22-16;/h5-8,11-13H,4,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCUMMBBICPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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